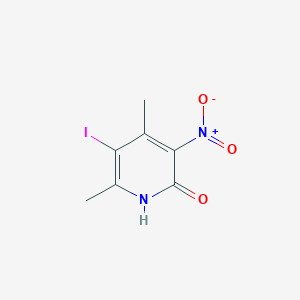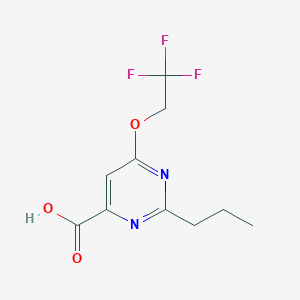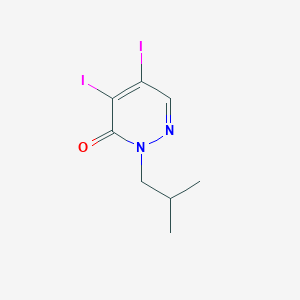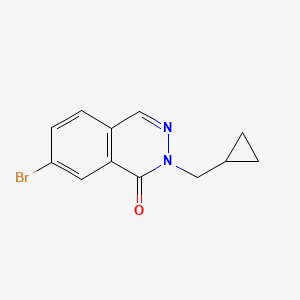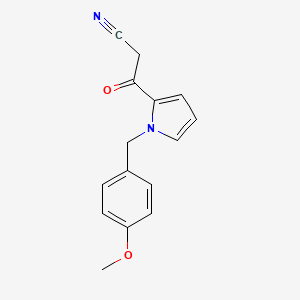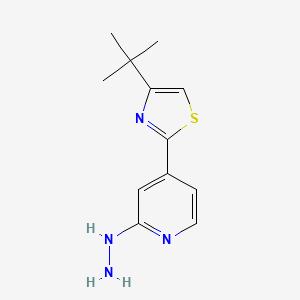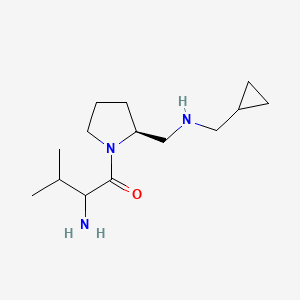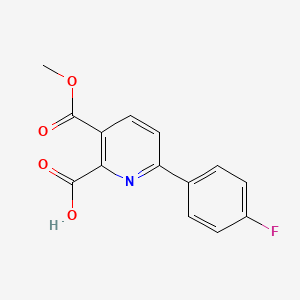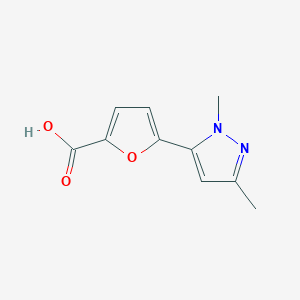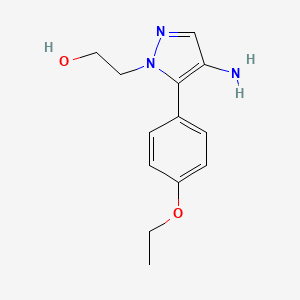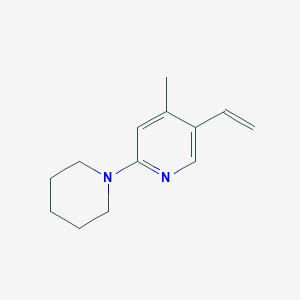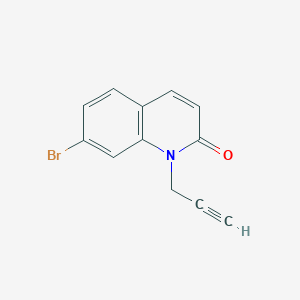
7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a prop-2-yn-1-yl group in the quinoline structure may impart unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and propargyl bromide.
Cyclization: The cyclization of the intermediate compounds to form the quinoline ring system can be carried out using various cyclization agents and catalysts.
Alkylation: The final step involves the alkylation of the quinoline ring with propargyl bromide to introduce the prop-2-yn-1-yl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
科学的研究の応用
7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one may have several scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are known for their potential as antimalarial, antibacterial, antifungal, and anticancer agents. This compound may be explored for similar activities.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting materials.
作用機序
The mechanism of action of 7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one would depend on its specific biological target. In general, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the bromine atom and the prop-2-yn-1-yl group may influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
7-Chloroquinoline: A well-known antimalarial agent.
7-Bromoquinoline: A precursor for various biologically active compounds.
1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: A compound with similar structural features but lacking the bromine atom.
Uniqueness
The uniqueness of 7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one lies in the combination of the bromine atom and the prop-2-yn-1-yl group, which may impart distinct chemical reactivity and biological activity compared to other quinoline derivatives.
特性
分子式 |
C12H8BrNO |
|---|---|
分子量 |
262.10 g/mol |
IUPAC名 |
7-bromo-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C12H8BrNO/c1-2-7-14-11-8-10(13)5-3-9(11)4-6-12(14)15/h1,3-6,8H,7H2 |
InChIキー |
ORUVOIKPCNFGSM-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C(=O)C=CC2=C1C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



